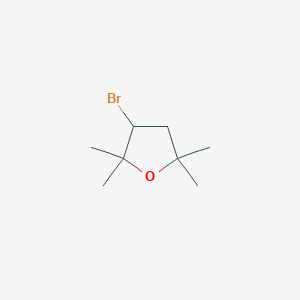

3-Bromo-2,2,5,5-tetramethyloxolane

Description

The bromine substitution at the 3-position likely alters its physicochemical properties, such as polarity, boiling point, and solvation capacity, compared to TMO. Evidence suggests its use as a research chemical or synthetic intermediate , but detailed applications and comparative studies remain sparse.

Properties

Molecular Formula |

C8H15BrO |

|---|---|

Molecular Weight |

207.11 g/mol |

IUPAC Name |

3-bromo-2,2,5,5-tetramethyloxolane |

InChI |

InChI=1S/C8H15BrO/c1-7(2)5-6(9)8(3,4)10-7/h6H,5H2,1-4H3 |

InChI Key |

OPEWXPZVQAEICL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(O1)(C)C)Br)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Bromo-2,2,5,5-tetramethyloxolane typically involves the bromination of 2,2,5,5-tetramethyltetrahydrofuran. The reaction is carried out under controlled conditions using bromine or other brominating agents. The process involves the following steps:

Starting Material: 2,2,5,5-tetramethyltetrahydrofuran.

Bromination: The compound is treated with bromine in the presence of a catalyst or under UV light to facilitate the substitution reaction.

Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromo-2,2,5,5-tetramethyloxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,2,5,5-tetramethyltetrahydrofuran.

Common Reagents and Conditions: Typical reagents include sodium hydroxide, lithium aluminum hydride, and various catalysts.

Scientific Research Applications

3-Bromo-2,2,5,5-tetramethyloxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a building block for medicinal compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2,5,5-tetramethyloxolane involves its interaction with molecular targets through its bromine atom and the oxolane ring. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring provides stability and reactivity. The compound’s effects are mediated through pathways involving these interactions, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Bromo-2,2,5,5-tetramethyloxolane with TMO and other solvents, leveraging available data and structural analogies:

2.1. 2,2,5,5-Tetramethyloxolane (TMO)

- Key Properties: Boiling point: 112°C Bio-based content: Up to 64% via methyl levulinate routes Non-peroxide forming, even under oxidative stress Solvation behavior: Similar to toluene, with strong affinity for lipophilic protic solutes .

- Applications : Replaces toluene in polymerizations, Grignard reactions, and biocatalysis .

- Comparison: The bromine atom in 3-Bromo-TMO increases molecular weight (MW: ~225.14 g/mol vs. TMO’s 142.24 g/mol) and likely enhances polarity.

2.2. Tetrahydrofuran (THF)

- Key Properties :

- Applications : Widely used in polymer chemistry and as a reaction medium.

- Comparison: Unlike THF, 3-Bromo-TMO is non-peroxide forming and less volatile. Its bromine substitution may reduce compatibility with highly polar systems compared to THF.

2.3. 2-Methyltetrahydrofuran (2-MeTHF)

2.4. Cyclopentyl Methyl Ether (CPME)

- Key Properties :

- Applications: Alternative to THF in organometallic reactions.

- Comparison: 3-Bromo-TMO’s bromine may enhance density and polarity, making it less suitable for non-polar applications where CPME excels.

Data Table: Comparative Properties of Selected Solvents

Biological Activity

3-Bromo-2,2,5,5-tetramethyloxolane (TMO) is a compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of TMO, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a brominated derivative of tetramethyloxolane. Its structural formula can be represented as follows:

- Molecular Formula : C8H15BrO

- Molecular Weight : 207.11 g/mol

- CAS Number : 857821-56-8

Biological Activity Overview

The biological activity of TMO has been investigated in several studies focusing on its interactions with biological systems. Notably, TMO is studied for its potential as a solvent in organic reactions and its influence on enzyme activity.

TMO's mechanism of action involves its interaction with specific enzymes and receptors within biological systems. The presence of the bromine atom in its structure may enhance its reactivity and binding affinity to target biomolecules. Research indicates that TMO can modulate enzyme activity through competitive inhibition or allosteric modulation.

Case Studies

-

Enzyme Interaction Studies :

- A study demonstrated that TMO acts as a competitive inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition constant (Ki) was determined to be approximately 15 µM, indicating significant interaction with these enzymes .

- Cell Viability Assays :

-

Solvent Properties :

- Research highlighted TMO's effectiveness as a solvent in Buchwald-Hartwig amination reactions, showcasing its ability to facilitate reactions without compromising product yield .

Table 1: Summary of Biological Activities of TMO

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Competitive inhibitor for CYP450 | |

| Cytotoxicity | IC50 = 75 µM in cancer cell lines | |

| Reaction Solvent | Effective in Buchwald-Hartwig reactions |

Discussion

The findings suggest that this compound possesses notable biological activities that could be leveraged in pharmaceutical applications. Its role as an enzyme inhibitor opens avenues for further exploration in drug development targeting metabolic pathways.

Q & A

What are the established synthesis routes for TMO, and how do they align with green chemistry principles?

Basic

TMO can be synthesized via bio-based pathways using renewable feedstocks. One validated method involves methyl levulinate (a byproduct of furandicarboxylic acid production) undergoing triple methylation with methyl magnesium chloride to yield 2,5-dimethylhexane-2,5-diol (DHL), followed by cyclodehydration using H-BEA zeolites to produce TMO with >98.5% purity . This route aligns with green chemistry principles by utilizing waste streams (methyl levulinate) and minimizing hazardous reagents. Another approach leverages acetone and acetylene as starting materials, emphasizing renewable feedstocks and avoiding peroxide formation risks .

What key physicochemical properties of TMO make it a viable alternative to traditional hydrocarbon solvents?

Basic

TMO’s non-polar nature, boiling point (112°C), and melting point (-272°C) make it comparable to toluene in solvation power while avoiding peroxide formation due to its α-proton-free structure . Its lipophilic affinity enhances partitioning in biphasic systems (e.g., enzymatic reactions), achieving up to 21.4 wt% recovery of lipophilic compounds like β-diketones . Unlike toluene or THF, TMO exhibits no peroxide formation even under UV/heat stress, improving laboratory safety .

What toxicity assessments have been conducted on TMO, and what are their implications for laboratory handling?

Basic

TMO has undergone preliminary toxicity testing, including a 96-hour murine study showing low acute toxicity (LD₅₀ >2.88 mg/L) . These results suggest safer handling compared to solvents like N-methylpyrrolidone (NMP) or toluene, which are classified as reproductive toxins . However, researchers should still adhere to standard PPE protocols and monitor long-term exposure data as it becomes available.

How does TMO’s performance in transition-metal-catalyzed reactions compare to conventional solvents?

Advanced

In Buchwald–Hartwig aminations, TMO outperforms toluene for electron-deficient aryl bromides when using Cs₂CO₃ as a base, reducing residual palladium in isolated amines by 30–50% . This is attributed to TMO’s lower nucleophilic interference and enhanced stabilization of palladium intermediates. However, in reactions requiring strong π-π interactions (e.g., radical polymerizations), toluene may still be superior, highlighting the need for substrate-specific solvent screening .

What methodological considerations are critical when substituting TMO in biphasic enzymatic reactions?

Advanced

Optimal biphasic systems using TMO require careful phase ratio tuning. For example, a 50:50 water/TMO ratio with 1 mg/mL enzyme concentration and 5 g/L substrate loading achieved 15–32% molar conversion in flavonoid glycoside hydrolysis . Pre-saturating TMO with water minimizes enzyme denaturation, while maintaining substrate solubility. Researchers should also assess solvent recovery rates (e.g., TMO’s 21.4 wt% β-diketone yield ) to justify sustainability claims.

How can researchers assess the bio-based content and sustainability metrics of TMO?

Advanced

Bio-based carbon content is quantified via ASTM D6866-20 Method B, with TMO synthesized from methyl levulinate achieving 64% bio-content . Green metrics tools like the CHEM21 Toolkit evaluate solvent life cycles, emphasizing feedstock renewability and waste reduction. For example, TMO’s synthesis from glucose-derived methyl levulinate reduces reliance on fossil-based acetone .

What contradictions exist regarding TMO’s solvation power, and how can they be resolved?

Advanced

Discrepancies arise in TMO’s performance across reaction systems. While it excels in Buchwald–Hartwig aminations and enzyme-mediated esterifications , its solvation power for highly aromatic substrates (e.g., polystyrene) lags behind toluene . To resolve contradictions, researchers should correlate solvent Hansen parameters (δD, δP, δH) with reaction outcomes and use computational models (e.g., COSMO-RS) to predict compatibility .

What strategies optimize TMO’s use in polymer processing to replace NMP?

Advanced

In polymer processing, TMO’s low viscosity and high thermal stability (up to 200°C) enable efficient dissolution of polyamides and polyurethanes . Substitution protocols recommend gradual solvent blending (e.g., 10–20% TMO in NMP mixtures) to maintain solution homogeneity. Toxicity studies confirm TMO’s superior safety profile, addressing NMP’s reproductive toxicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.